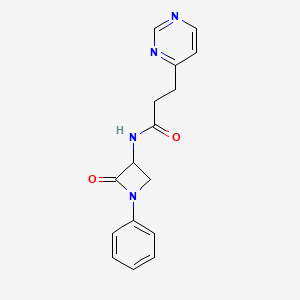
N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is known for its unique properties that make it an ideal candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide is not fully understood. However, it is known to act by inhibiting specific enzymes and proteins that are involved in disease progression. The compound has also been shown to induce apoptosis, which is a process of programmed cell death that helps to eliminate damaged or diseased cells.
Biochemical and Physiological Effects:
N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide has several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial growth. It also has a significant impact on the immune system, helping to boost the body's natural defenses against disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide is its versatility. The compound can be easily modified to suit specific research needs, making it an ideal candidate for use in various experiments. However, one of the limitations of this compound is its cost, which can be prohibitive for some researchers.
Orientations Futures
There are several future directions for the use of N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide in scientific research. One potential application is in the development of new cancer treatments. The compound has been shown to be effective against various types of cancer cells, and further research could lead to the development of new drugs that target specific cancer types.
Another potential application is in the development of new antibiotics. N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide has been shown to exhibit potent activity against various bacterial strains, including antibiotic-resistant strains. Further research could lead to the development of new antibiotics that are effective against these strains.
In conclusion, N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide is a versatile compound that has numerous applications in scientific research. The compound has been shown to exhibit potent activity against various diseases, making it an ideal candidate for use in drug development. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide involves a series of chemical reactions. The starting materials for the synthesis include 2-phenylglycinonitrile and 4-chloropyrimidine. The reaction proceeds through several steps, including reduction, cyclization, and acylation, to yield the final product.
Applications De Recherche Scientifique
N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide has numerous applications in scientific research. One of the primary uses of this compound is in the development of new drugs. The compound has been shown to exhibit potent activity against various diseases, including cancer, inflammation, and bacterial infections.
Propriétés
IUPAC Name |
N-(2-oxo-1-phenylazetidin-3-yl)-3-pyrimidin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(7-6-12-8-9-17-11-18-12)19-14-10-20(16(14)22)13-4-2-1-3-5-13/h1-5,8-9,11,14H,6-7,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSAONPWSXAFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC(=O)CCC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1-phenylazetidin-3-yl)-3-(pyrimidin-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2792079.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2792080.png)
![N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2792082.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2792083.png)
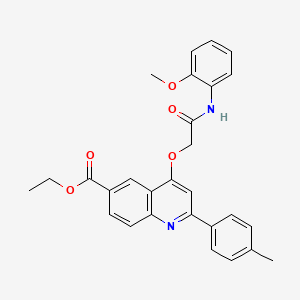
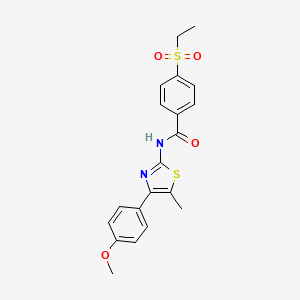
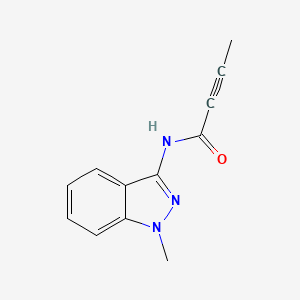
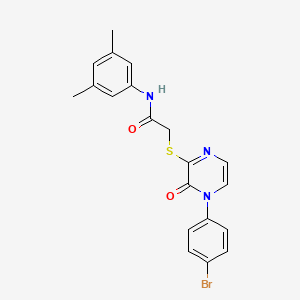
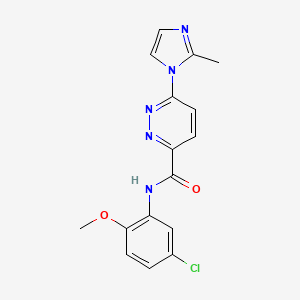

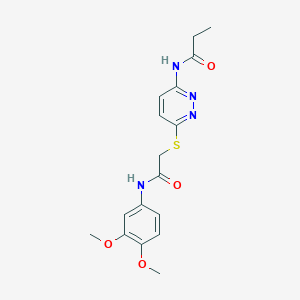

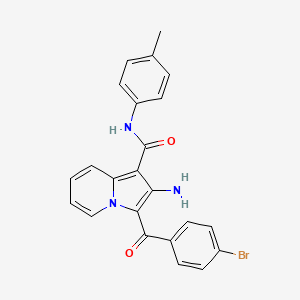
![Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2792101.png)